N'-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Overview
Description
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dimethylamino, nitrophenyl, and acridinyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and 2-(9-oxo-9,10-dihydroacridin-10-yl)aceto hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation may yield various oxide forms.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the dimethylamino and nitrophenyl groups enhances its binding affinity and specificity, making it effective in targeting particular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE
Uniqueness
Compared to these similar compounds, N’-[(E)-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-27(2)21-12-11-16(13-22(21)29(32)33)14-25-26-23(30)15-28-19-9-5-3-7-17(19)24(31)18-8-4-6-10-20(18)28/h3-14H,15H2,1-2H3,(H,26,30)/b25-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZCOZAFXKHHLW-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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